molecular formula C18H17N3 B6099025 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine

Cat. No.: B6099025
M. Wt: 275.3 g/mol
InChI Key: PMVDHINYRROUDO-UHFFFAOYSA-N
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Description

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . This compound features a pyridazine ring substituted with a phenyl group and a 2-phenylethylamine moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and subsequent functionalization to introduce the 2-phenylethylamine group . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyridazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as an antihypertensive and antidepressant agent.

    Industry: Utilized in the development of agrochemicals and herbicides.

Mechanism of Action

The mechanism of action of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit specific enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with neurotransmitter receptors, potentially exerting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVDHINYRROUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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